4-Fluorocinnamaldehyde
Description
Contextualization of Fluorinated Cinnamaldehyde (B126680) Derivatives in Organic Chemistry
In the field of organic chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy for modulating their physical, chemical, and biological properties. Fluorinated cinnamaldehyde derivatives, a class of aromatic aldehydes, exemplify this principle. The introduction of a fluorine atom onto the cinnamaldehyde scaffold can significantly enhance the compound's reactivity and utility in various chemical applications. chemimpex.com This modification is known to influence the electronic environment of the molecule, which can lead to improved biological activity in the resulting derivatives. chemimpex.com For instance, halogenated cinnamaldehydes, including chloro and bromo derivatives, have been noted for their distinct reactivity and potential in pharmaceutical and agricultural research, with some studies indicating enhanced antimicrobial properties compared to the unsubstituted parent compound. pubcompare.ai The unique characteristics imparted by fluorine, such as high electronegativity and the ability to form strong carbon-fluorine bonds, make fluorinated cinnamaldehydes valuable building blocks in the synthesis of more complex molecules. chemimpex.comethz.ch
Overview of 4-Fluorocinnamaldehyde (B1661933) as a Pivotal Research Compound
This compound, also known by its systematic IUPAC name (2E)-3-(4-fluorophenyl)prop-2-enal, is a versatile aromatic aldehyde that has garnered significant attention as a key intermediate and research compound. chemimpex.comnih.gov Its structure features a fluorine atom at the para-position of the phenyl ring, which enhances its chemical properties for various synthetic transformations. chemimpex.com This compound serves as a fundamental building block in organic synthesis, particularly in the creation of complex molecular architectures through reactions like nucleophilic additions and condensation reactions. chemimpex.com Its stability and defined reactivity make it a preferred choice for researchers aiming for efficient synthetic pathways. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 24654-55-5 | chemimpex.combiosynth.comchemicalbook.comchemical-suppliers.eu |
| Molecular Formula | C₉H₇FO | chemimpex.comnih.govbiosynth.comchemical-suppliers.eu |
| Molecular Weight | 150.15 g/mol | chemimpex.comnih.govbiosynth.comchemical-suppliers.eu |
| Appearance | White to yellow to green clear liquid | chemimpex.comtcichemicals.com |
| Melting Point | 24 °C | chemimpex.comchemical-suppliers.euhuatengsci.com |
| Boiling Point | 95 °C at 2 mmHg; 102-104 °C | chemimpex.comchemical-suppliers.euhuatengsci.com |
| Density | 1.16 - 1.18 g/cm³ | chemimpex.comchemical-suppliers.euhuatengsci.com |
| Refractive Index | n20D 1.6 | chemimpex.com |
| IUPAC Name | (E)-3-(4-fluorophenyl)prop-2-enal | nih.gov |
| Synonyms | 3-(4-Fluorophenyl)acrylaldehyde, p-Fluorocinnamaldehyde | chemimpex.comnih.govchemical-suppliers.eu |
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Multidisciplinary Research Significance of this compound
The utility of this compound extends across multiple scientific disciplines, underscoring its importance as a versatile research compound. chemimpex.com Its applications are diverse, ranging from the synthesis of bioactive molecules to the development of advanced materials.
Pharmaceutical and Medicinal Chemistry: this compound is a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.combiosynth.com It has been utilized in the development of novel compounds with potential anti-inflammatory and anti-cancer properties. chemimpex.com A significant area of research involves its use as a precursor for thiosemicarbazone derivatives, which have been investigated as potent urease inhibitors. researchgate.netresearchgate.netnih.govnih.gov Urease inhibition is a therapeutic strategy for conditions like peptic ulcers and kidney stones. researchgate.netresearchgate.netnih.gov Studies have shown that this compound-based thiosemicarbazones can exhibit significant inhibitory potential against the urease enzyme, with some derivatives showing competitive inhibition. researchgate.netnih.gov Furthermore, it has been used in the synthesis of molecules that inhibit serotonin (B10506) reuptake, indicating its potential in neurological drug discovery. biosynth.com
Organic Synthesis and Catalysis: In synthetic organic chemistry, this compound is employed in a variety of chemical transformations to construct complex molecules. chemimpex.com It is a substrate in catalytic asymmetric synthesis for producing intermediates used in pharmaceuticals. biosynth.com The compound has been used in palladium-catalyzed oxidative Heck reactions to synthesize cinnamaldehyde derivatives in good yields. acs.org It also participates in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures. chemrxiv.org
Materials Science and Chemical Sensing: The unique electronic and optical properties of this compound make it suitable for applications in materials science. biosynth.com It has been used in the formulation of advanced materials like polymers and coatings. chemimpex.com Research has also demonstrated its use in creating photomechanical molecular crystals and nanowire assemblies. biosynth.combiosynth.comrsc.org A derivative, (E)-4-fluoro-cinnamaldehyde malononitrile (B47326), undergoes a [2+2] photocycloaddition in its crystal form, leading to strong photosalient effects (light-induced jumping). rsc.org Moreover, this compound serves as a backbone for the development of chemosensors. chemicalbook.comnih.gov These sensors are designed for the colorimetric or "naked-eye" detection of anions like fluoride (B91410), cyanide, and acetate (B1210297), with potential applications in creating molecular-level keypad lock systems. nih.govresearchgate.netresearchgate.netresearchgate.net
Table 2: Summary of Research Applications for this compound
| Research Area | Specific Application | Key Findings | References |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of Urease Inhibitors | Derivatives (thiosemicarbazones) show significant to moderate urease inhibition with IC₅₀ values in the micromolar range. | researchgate.netresearchgate.netnih.govnih.gov |
| Medicinal Chemistry | Development of Anticancer Agents | Serves as a key intermediate in synthesizing novel compounds with potential anti-cancer activity. | chemimpex.com |
| Organic Synthesis | Catalytic Asymmetric Synthesis | Used to produce 4-fluoroalkylbenzenes, which are pharmaceutical intermediates. | biosynth.com |
| Organic Synthesis | Heck Reaction Substrate | Used with arylboronic acids in palladium-catalyzed reactions to form various cinnamaldehyde derivatives. | acs.org |
| Materials Science | Photomechanical Crystals | A malononitrile derivative forms crystals that exhibit jumping when exposed to UV light due to photodimerization. | rsc.org |
| Chemical Sensing | Anion Chemosensors | Forms the basis of colorimetric probes for the naked-eye detection of F⁻, CN⁻, and AcO⁻ anions. | nih.govresearchgate.netresearchgate.net |
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIYEWBILJZDQH-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51791-26-5, 24654-55-5 | |
| Record name | (2E)-3-(4-fluorophenyl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Organic Synthesis
Established Synthetic Pathways for 4-Fluorocinnamaldehyde (B1661933)
The synthesis of this compound is most commonly achieved through well-established condensation and olefination reactions. These methods provide reliable access to this important unsaturated aldehyde.
Claisen-Schmidt Condensation: This base-catalyzed reaction is a classical and widely used method for the formation of α,β-unsaturated aldehydes and ketones. acs.org The synthesis of this compound via this pathway involves the reaction of 4-fluorobenzaldehyde (B137897) with acetaldehyde (B116499) in the presence of a base, such as sodium hydroxide. masterorganicchemistry.com The reaction proceeds through the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. The subsequent dehydration of the β-hydroxy aldehyde intermediate yields this compound. This method is advantageous due to the ready availability and low cost of the starting materials.
Wittig Reaction: The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org For the synthesis of this compound, 4-fluorobenzaldehyde is reacted with a suitable two-carbon phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. The reaction proceeds via a betaine (B1666868) intermediate, which collapses to form an oxaphosphetane, subsequently decomposing to the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond. nih.gov
Heck Reaction: The palladium-catalyzed Heck reaction is another fundamental carbon-carbon bond-forming reaction that can be employed for the synthesis of this compound. youtube.com This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org To synthesize this compound, 4-fluorophenyl iodide or bromide could be coupled with acrolein. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the final product. libretexts.org
Table 1: Comparison of Established Synthetic Pathways for this compound
| Synthetic Pathway | Reactants | Key Features | Advantages | Disadvantages |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | 4-Fluorobenzaldehyde, Acetaldehyde | Base-catalyzed aldol (B89426) condensation followed by dehydration. | Cost-effective, readily available starting materials. | Can sometimes lead to side products if reaction conditions are not carefully controlled. |
| Wittig Reaction | 4-Fluorobenzaldehyde, Phosphorus Ylide | Formation of an alkene from a carbonyl compound. | High regioselectivity for double bond formation. | Stoichiometric amounts of phosphine (B1218219) oxide byproduct are generated. |
| Heck Reaction | 4-Fluorophenyl halide, Acrolein | Palladium-catalyzed cross-coupling. | Good functional group tolerance. | Requires a precious metal catalyst; potential for catalyst poisoning. |
Catalytic Asymmetric Synthesis Leveraging this compound
The development of catalytic asymmetric reactions is crucial for the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical industry. This compound serves as a valuable substrate in such transformations, enabling the synthesis of chiral molecules with high stereocontrol.
Enantioselective Asymmetric Conjugate Addition Reactions
Enantioselective conjugate addition reactions to α,β-unsaturated aldehydes are a powerful tool for the construction of stereogenic centers. In a notable example, the asymmetric conjugate addition of dimethyl malonate to this compound has been successfully achieved. nih.gov This reaction, catalyzed by a polystyrene-supported cis-4-hydroxydiphenylprolinol as a heterogeneous organocatalyst, yields a chiral aldehyde intermediate with high enantioselectivity. nih.gov This intermediate is a key building block in the synthesis of the antidepressant (-)-paroxetine. nih.gov The success of this reaction highlights the utility of this compound as a prochiral substrate in generating valuable chiral synthons.
Organocatalytic Approaches and Catalyst Design
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. The aforementioned enantioselective conjugate addition to this compound is a prime example of an organocatalytic approach. The design of the chiral organocatalyst is critical for achieving high stereoselectivity. In this case, the polystyrene-supported cis-4-hydroxydiphenylprolinol provides a chiral environment that directs the nucleophilic attack of dimethyl malonate to one face of the activated iminium ion intermediate, which is formed from the reaction of this compound with the catalyst. nih.gov The heterogeneous nature of the catalyst also facilitates its recovery and reuse, adding to the sustainability of the process. nih.gov
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of continuous flow techniques to the synthesis and transformation of this compound has been demonstrated to be highly effective.
A multigram-scale continuous flow synthesis of the chiral key intermediate of (-)-paroxetine has been developed, with the critical step being the solvent-free enantioselective conjugate addition of dimethyl malonate to this compound. nih.gov This process utilizes a packed-bed reactor containing the heterogeneous organocatalyst. The solvent-free conditions and the efficiency of the flow setup allow for a high productivity of the desired chiral aldehyde. nih.gov Furthermore, the subsequent reaction steps, including a telescoped reductive amination–lactamization–amide/ester reduction sequence, have also been adapted to a continuous flow process, showcasing a holistic approach to the synthesis of a pharmaceutically relevant molecule. nih.gov
Strategic Utilization of this compound as a Synthetic Intermediate
This compound is a versatile intermediate in organic synthesis, with its reactivity being exploited for the construction of a variety of more complex and often biologically active molecules.
One of the most significant applications is its role in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), (-)-paroxetine. As detailed above, the enantioselective conjugate addition to this compound provides a key chiral aldehyde intermediate, which is then elaborated through a series of transformations to the final active pharmaceutical ingredient. nih.gov
Beyond this, this compound is utilized in the synthesis of other compounds with potential therapeutic applications. For instance, it has been used as a starting material for the synthesis of a library of this compound-based thiosemicarbazones. nih.gov These compounds have been evaluated for their potential as urease inhibitors, which are of interest in addressing clinically significant problems such as stomach ulcers and kidney stones. nih.gov The synthesis involves the condensation of this compound with various thiosemicarbazides. nih.gov
Table 2: Applications of this compound as a Synthetic Intermediate
| Target Molecule/Class | Synthetic Transformation | Significance |
|---|---|---|
| (-)-Paroxetine (chiral intermediate) | Enantioselective conjugate addition of dimethyl malonate | Key building block for a widely used antidepressant. nih.gov |
| Thiosemicarbazones | Condensation with thiosemicarbazides | Potential urease inhibitors for therapeutic applications. nih.gov |
Reactivity Profiles and Mechanistic Investigations of Organic Transformations
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes, including 4-Fluorocinnamaldehyde (B1661933). fiveable.meopenstax.orgstudy.com The electrophilicity of the carbonyl carbon, which is susceptible to attack by nucleophiles, drives this reaction. fiveable.meopenstax.org The presence of an electron-withdrawing fluorine atom in the para position of the phenyl ring enhances the partial positive charge on the carbonyl carbon, making this compound more reactive towards nucleophiles compared to unsubstituted cinnamaldehyde (B126680). fiveable.me
The general mechanism proceeds in two key steps:
Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. openstax.orglibretexts.org
Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated by a weak acid, such as water or alcohol, to yield the final alcohol product. fiveable.meopenstax.org
Common nucleophiles that participate in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium reagents), cyanide ions, and hydrides. study.commasterorganicchemistry.com For instance, the reaction with a Grignard reagent, followed by protonation, would yield a secondary alcohol.
Table 1: Examples of Nucleophilic Addition Reactions with this compound
| Nucleophile | Reagent Example | Intermediate | Final Product |
|---|---|---|---|
| Hydride Ion | Sodium Borohydride (NaBH₄) | Alkoxide | 4-Fluoro-3-phenylprop-2-en-1-ol |
| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin Alkoxide | 2-Hydroxy-3-(4-fluorophenyl)but-3-enenitrile |
Condensation Reactions
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. chemistrytalk.orglibretexts.orgwikipedia.org Aldehydes such as this compound are common substrates in these reactions, particularly in aldol (B89426) and related condensations where they react with enolates derived from ketones or other aldehydes. chemistrytalk.org
In a typical base-catalyzed aldol condensation, a ketone is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product can then undergo dehydration to form a new, more extended α,β-unsaturated carbonyl compound.
Table 2: Illustrative Condensation Reaction of this compound
| Reactant 1 | Reactant 2 | Base Catalyst | Key Intermediate | Final Product (after dehydration) |
|---|
The Knoevenagel condensation is another relevant reaction where this compound reacts with active methylene (B1212753) compounds in the presence of a weak base. researchgate.net
Michael Addition Reactions and Acceptor Formation
As an α,β-unsaturated aldehyde, this compound is an excellent Michael acceptor. wikipedia.orgorganic-chemistry.org This means it can undergo conjugate addition (or 1,4-addition) with a wide range of nucleophiles, known as Michael donors. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is crucial for forming new carbon-carbon bonds. wikipedia.org
The mechanism involves the attack of the nucleophile at the β-carbon of the conjugated system. This results in the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. libretexts.orgyoutube.com The electron-withdrawing nature of the fluoro-substituted phenyl group and the aldehyde group makes the β-carbon particularly electrophilic.
Table 3: Michael Addition with this compound as the Acceptor
| Michael Donor (Nucleophile) | Base (if needed) | Product |
|---|---|---|
| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Diethyl 2-(3-(4-fluorophenyl)-3-oxopropyl)malonate |
| Nitromethane | Triethylamine (Et₃N) | 4-(4-Fluorophenyl)-4-nitrobutanal |
Wittig Reactions
The Wittig reaction provides a powerful method for synthesizing alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this reaction, this compound reacts with a phosphorus ylide (a Wittig reagent) to form a new alkene and triphenylphosphine (B44618) oxide. wikipedia.orgtotal-synthesis.com The strong phosphorus-oxygen double bond that is formed provides the thermodynamic driving force for the reaction. total-synthesis.com
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate then fragments to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. Stabilized ylides generally yield E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org
Table 4: Wittig Olefination of this compound
| Wittig Reagent | Expected Major Product Stereoisomer | Product Name |
|---|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | N/A | 1-(4-Fluorophenyl)-1,3-butadiene |
| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | E | Ethyl 5-(4-fluorophenyl)penta-2,4-dienoate |
A one-pot Wittig-Heck procedure has been developed where a substituted styrene (B11656) is generated in situ via a Wittig reaction and subsequently undergoes a Mizoroki–Heck reaction. nih.gov
Heck Coupling Reactions
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.govorganic-chemistry.orgmdpi.comwikipedia.org While this compound is an alkene, in the context of a Heck reaction, it would typically act as the alkene component that couples with an aryl or vinyl halide. This would lead to the formation of a more substituted alkene. nih.govmdpi.com
The catalytic cycle generally involves the following steps:
Oxidative Addition: The palladium(0) catalyst adds to the aryl or vinyl halide.
Migratory Insertion: The alkene (this compound) inserts into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.
Reductive Elimination: The palladium catalyst is regenerated. nih.gov
Table 5: Hypothetical Heck Coupling Reaction with this compound
| Aryl Halide | Alkene | Palladium Catalyst | Base | Product |
|---|
Diels-Alder Cycloaddition Reactions of E-Cinnamaldehydes
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgleah4sci.com E-cinnamaldehydes, such as this compound, can serve as dienophiles in this reaction. masterorganicchemistry.com The presence of the electron-withdrawing aldehyde group, further activated by the para-fluoro substituent, makes this compound a moderately good dienophile. organic-chemistry.orgmasterorganicchemistry.com
The reaction is typically concerted and proceeds through a cyclic transition state. wikipedia.org The stereochemistry of the reactants is retained in the product. When a cyclic diene is used, endo and exo products can be formed, with the endo product often being the kinetic favorite due to secondary orbital interactions. organic-chemistry.orgleah4sci.com
Table 6: Diels-Alder Reaction with this compound as Dienophile
| Diene | Dienophile | Product (Major Isomer) |
|---|---|---|
| 1,3-Butadiene | This compound | 4-(4-Fluorophenyl)cyclohex-3-enecarbaldehyde |
Imine Formation and Related Chemical Functionalizations
Aldehydes readily react with primary amines to form imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by acid. masterorganicchemistry.com
The mechanism involves the following steps:
Nucleophilic Addition: The primary amine attacks the carbonyl carbon of this compound. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water). libretexts.org
Elimination of Water: Water is eliminated, and a C=N double bond is formed, resulting in a protonated imine (iminium ion). libretexts.org
Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen to yield the final imine product. libretexts.org
Fluorinated imines are useful electrophiles due to the electron-withdrawing effect of the fluorine. researchgate.net This reaction is reversible and can be driven to completion by removing the water that is formed. libretexts.org
Table 7: Imine Formation from this compound
| Primary Amine | Acid Catalyst | Product (Imine) |
|---|---|---|
| Aniline | Acetic Acid | N-((E)-3-(4-fluorophenyl)allylidene)aniline |
| Benzylamine | p-Toluenesulfonic Acid | N-((E)-3-(4-fluorophenyl)allylidene)-1-phenylmethanamine |
This reaction is part of a broader class of reactions with reagents of the Y-NH₂ type, which includes the formation of oximes, hydrazones, and semicarbazones. masterorganicchemistry.com
Reactions with Hydroxymethyl Groups
Currently, there is limited specific research available detailing the direct reactions of this compound with compounds containing hydroxymethyl groups. While aldehydes can, in principle, react with alcohols to form hemiacetals and acetals, detailed mechanistic studies or specific examples involving this compound and hydroxymethyl-containing reactants are not extensively documented in readily available scientific literature. Further research is required to fully characterize this aspect of its reactivity profile.
Interactions with Amines and Thiols
The reactivity of this compound with amines and thiols is a well-documented area, particularly in the synthesis of heterocyclic compounds such as thiosemicarbazones. These reactions are of significant interest due to the biological activities of the resulting products.
The interaction of this compound with primary amines, specifically in the context of thiosemicarbazide (B42300) derivatives, leads to the formation of a Schiff base. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an azomethine or imine (C=N) linkage. nih.gov This condensation reaction is typically catalyzed by a few drops of acid and carried out under reflux conditions in a solvent like ethanol. nih.gov
The general scheme for this reaction is as follows:
Step 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of this compound. This leads to the formation of a zwitterionic intermediate which then undergoes proton transfer to form a carbinolamine.
Step 2: Dehydration The carbinolamine is then protonated at the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of the stable imine or Schiff base.
In the case of thiosemicarbazides, which possess both an amine and a thiol group, the reaction with this compound selectively occurs at the more nucleophilic primary amine, leading to the formation of this compound-based thiosemicarbazones. nih.gov Spectroscopic data, such as FTIR, confirms the formation of the C=N linkage with characteristic stretching frequencies. nih.gov
The reaction of α,β-unsaturated aldehydes like cinnamaldehyde with thiols can proceed via Michael addition, where the thiol adds to the β-carbon of the alkene. However, studies on cinnamaldehyde itself suggest that this reaction may not occur to a significant extent without the presence of a primary or secondary amine catalyst. nih.gov The presence of an amine can lead to the formation of an iminium ion, which then facilitates the Michael addition of the thiol. nih.gov In the absence of such catalysis, thiols may react at the carbonyl carbon. nih.gov
Detailed research findings on the synthesis of various this compound-based thiosemicarbazones are presented in the table below, showcasing the reaction conditions and resulting compounds. nih.gov
| Reactant 1 | Reactant 2 (Thiosemicarbazide) | Catalyst | Solvent | Reaction Condition | Product (Thiosemicarbazone) | Reference |
| This compound | N-methylthiosemicarbazide | HCl | Ethanol | Reflux, 80°C | (E)-2-((E)-3-(4-fluorophenyl)allylidene)-N-methylhydrazine-1-carbothioamide | nih.gov |
| This compound | N-ethylthiosemicarbazide | HCl | Ethanol | Reflux, 80°C | (E)-N-ethyl-2-((E)-3-(4-fluorophenyl)allylidene)hydrazine-1-carbothioamide | nih.gov |
| This compound | N-phenylthiosemicarbazide | HCl | Ethanol | Reflux, 80°C | (E)-2-((E)-3-(4-fluorophenyl)allylidene)-N-phenylhydrazine-1-carbothioamide | nih.gov |
| This compound | 4-phenylthiosemicarbazide | HCl | Ethanol | Reflux, 80°C | (E)-2-((E)-3-(4-fluorophenyl)allylidene)-N,4-diphenylhydrazine-1-carbothioamide | nih.gov |
Derivatives, Analogs, and Scaffold Development
Design and Synthesis of 4-Fluorocinnamaldehyde-Based Thiosemicarbazones
A notable application of This compound (B1661933) is in the synthesis of thiosemicarbazones, a class of compounds known for a wide range of pharmacological properties. nih.gov The design strategy involves combining the this compound moiety with various substituted thiosemicarbazides. nih.gov This molecular hybridization aims to enhance the biological efficacy of the resulting compounds.
The synthesis is typically achieved through a condensation reaction where this compound is reacted with an appropriate thiosemicarbazide (B42300) derivative. nih.gov The process generally involves refluxing equimolar amounts of the reactants in ethanol, using a few drops of hydrochloric acid (HCl) as a catalyst. nih.gov This straightforward method produces the target N⁴-substituted thiosemicarbazones in high to excellent yields. nih.gov The resulting structures are then confirmed using spectral data from techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov
A library of these derivatives has been synthesized and evaluated for potential biological activity, such as urease inhibition. nih.gov The research findings indicate that the inhibitory potential of these compounds is significantly influenced by the nature of the substituent on the thiosemicarbazone framework. nih.gov For instance, in one study, a derivative designated as compound 3c showed the highest inhibition potential against urease, while compounds 3f and 3g were inactive. nih.gov This highlights the importance of specific structural features in determining biological activity. nih.gov
| Compound | IC₅₀ (µM) a |
|---|---|
| 3a | 4.5 ± 0.2 |
| 3b | 6.1 ± 0.3 |
| 3c | 2.7 ± 0.5 |
| 3d | 15.2 ± 0.4 |
| 3e | 29.0 ± 0.5 |
| 3f | > 100 (Inactive) |
| 3g | > 100 (Inactive) |
| Thiourea (Standard) | 21.2 ± 0.12 |
a IC₅₀ values represent the concentration required to inhibit 50% of the urease activity. Data sourced from studies on urease inhibitors. nih.gov
Synthesis of Benzothiopyrane Derivatives Utilizing this compound
The use of this compound as a direct precursor in the synthesis of benzothiopyrane derivatives is not extensively documented in the reviewed scientific literature. While cinnamaldehydes, in general, can participate in various cyclization reactions, specific protocols detailing their conversion to benzothiopyrane structures are specialized and not commonly reported for the 4-fluoro substituted variant.
Development of Hybrid Chemical Structures
The development of hybrid chemical structures is a rational drug design strategy that involves covalently linking two or more distinct pharmacologically active moieties into a single molecule. mdpi.com This approach aims to create multifunctional entities that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, and reduced drug resistance. nih.gov
Structure-Based Modification Strategies for Novel Analogs
Structure-based modification is a key strategy for developing novel analogs with improved potency and selectivity. This process relies on understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR).
The investigation of this compound-based thiosemicarbazones serves as a practical example of this strategy. nih.gov After synthesizing a series of analogs where the N⁴-substituent on the thiosemicarbazone moiety was systematically varied, researchers were able to establish a clear SAR. nih.gov The data revealed that different functional groups at this position led to a wide range of inhibitory activities, with IC₅₀ values spanning from highly active (2.7 µM) to completely inactive. nih.gov
Specifically, compound 3c , which featured a 3-chlorophenyl substituent, was identified as the most potent analog in the series. nih.gov In contrast, analogs with bulky or other electronic properties at the same position showed significantly lower or no activity. nih.gov This systematic modification and subsequent biological testing allow chemists to deduce which structural features are crucial for the desired effect. Such findings are invaluable for the rational design of future generations of more effective analogs.
Comparative Studies with Other Cinnamaldehyde (B126680) Analogs
In a study assessing the antibiofilm properties of eleven different cinnamaldehyde analogs against Candida albicans, this compound was compared with compounds such as trans-cinnamaldehyde, 4-bromocinnamaldehyde, and 4-chlorocinnamaldehyde. At a concentration of 100 µg/mL, this compound demonstrated strong antibiofilm activity.
| Compound | Biofilm Inhibition (%) at 100 µg/mL |
|---|---|
| trans-Cinnamaldehyde | - |
| 4-Bromocinnamaldehyde | 98 |
| 4-Chlorocinnamaldehyde | 99 |
| This compound | 91 |
| α-Methylcinnamaldehyde | 95 |
| 2-Methoxycinnamaldehyde | 96 |
| 4-Nitrocinnamaldehyde | 97 |
Data from initial screening of cinnamaldehyde analogs for antibiofilm potency.
The results from this comparative screening show that while several halogenated analogs, including the 4-bromo and 4-chloro variants, exhibited slightly higher inhibition percentages, this compound was still a highly potent inhibitor. This indicates that the presence of a halogen at the 4-position of the phenyl ring is a favorable feature for this specific biological activity. Such studies are crucial for identifying the most promising scaffolds for further development.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H-NMR spectrum of 4-Fluorocinnamaldehyde (B1661933) displays characteristic signals for the aldehydic, vinylic, and aromatic protons. The trans-configuration of the double bond is confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons.
The aldehydic proton appears as a doublet at the most downfield region of the spectrum due to the strong deshielding effect of the carbonyl group. The vinylic protons, adjacent to the carbonyl group and the aromatic ring, appear as a doublet and a doublet of doublets, respectively. The protons on the fluorinated benzene ring exhibit splitting patterns consistent with a para-substituted system, often appearing as two multiplets.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aldehydic-H | ~9.7 | Doublet (d) | ~7.5 |
| Vinylic-H (α to C=O) | ~6.7 | Doublet of Doublets (dd) | ~16.0, 7.5 |
| Vinylic-H (β to C=O) | ~7.5 | Doublet (d) | ~16.0 |
| Aromatic-H | ~7.1 - 7.6 | Multiplet (m) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. Data is representative.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Carbon-13 NMR (¹³C-NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. wikipedia.org In proton-decoupled ¹³C-NMR spectra, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum. wikipedia.org The chemical shifts provide insight into the electronic environment of each carbon. huji.ac.il
The spectrum of this compound shows a distinct signal for the carbonyl carbon of the aldehyde group at the most downfield position (around 193 ppm). The carbons of the vinyl group and the aromatic ring appear in the intermediate region (116-165 ppm). The carbon atom bonded to the fluorine atom exhibits a large C-F coupling constant, which can sometimes be observed in the spectrum. Quaternary carbons, those without attached protons, generally show weaker signals. huji.ac.il
| Carbon Assignment | Chemical Shift (δ) ppm |
| Carbonyl Carbon (C=O) | ~193 |
| C-F (Aromatic) | ~165 (d, ¹JCF ≈ 255 Hz) |
| Vinylic Carbon (β to C=O) | ~145 |
| Quaternary Aromatic Carbon | ~132 |
| Aromatic CH | ~131 (d, ³JCF ≈ 9 Hz) |
| Vinylic Carbon (α to C=O) | ~128 |
| Aromatic CH | ~116 (d, ²JCF ≈ 22 Hz) |
Note: Chemical shifts are approximate and can vary with experimental conditions. The splitting patterns (d = doublet) and coupling constants (J) are due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Quantitative Analysis
Quantitative NMR (qNMR) is a robust analytical method that offers advantages over traditional chromatographic techniques for determining the concentration or purity of a substance. rsc.orgnih.gov ¹⁹F-NMR is particularly well-suited for the quantitative analysis of fluorinated compounds like this compound. rsc.org
The key advantages of ¹⁹F-qNMR include its high sensitivity, the wide range of chemical shifts which minimizes signal overlap, and the virtual absence of background signals in most samples, as fluorine is not a common element in organic molecules. rsc.orgdiva-portal.org This allows for straightforward and accurate quantification without the need for identical reference standards, which are often required in other analytical methods. nih.gov The process involves integrating the signal of the analyte against that of a known quantity of an internal standard. For accurate results, parameters such as relaxation delays (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete signal relaxation. sepscience.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orgwiley.com The IR spectrum of this compound provides clear evidence for its key structural features.
A strong, sharp absorption band characteristic of the C=O stretching vibration of an α,β-unsaturated aldehyde is observed in the region of 1685-1710 cm⁻¹. libretexts.org The presence of the carbon-carbon double bond (C=C) of the propenal backbone gives rise to a stretching band around 1640-1680 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C-F bond exhibits a strong absorption in the fingerprint region, usually between 1100 and 1250 cm⁻¹. vscht.cz
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aldehyde C-H Stretch | 2720 - 2820 | Medium |
| Carbonyl (C=O) Stretch | 1685 - 1710 | Strong |
| Alkene (C=C) Stretch | 1640 - 1680 | Medium |
| Aromatic Ring (C=C) Stretch | 1585 - 1600 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. In HREI-MS, the sample is ionized using electrospray ionization (ESI), a soft ionization method that typically generates protonated molecules, [M+H]⁺, minimizing fragmentation and preserving the molecular ion for analysis. uci.edunih.gov
For this compound (C₉H₇FO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This high-resolution measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. The high resolving power of the mass spectrometer separates ions that have very small mass differences. uci.edu
Upon ionization, the molecular ion of this compound can undergo fragmentation. The resulting pattern of fragment ions provides valuable information for structural elucidation. Common fragmentation pathways for α,β-unsaturated aldehydes include the loss of the aldehyde group (-CHO) or cleavage of the propenal side chain. libretexts.orgchemguide.co.uk
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇FO |
| Molecular Weight (Nominal) | 150 g/mol |
| Calculated Exact Mass [M] | 150.04810 |
| Expected Protonated Ion [M+H]⁺ | 151.05598 |
| Common Fragment Ion [M-CHO]⁺ | 121.05042 |
Single Crystal X-ray Diffraction for Definitive Structure Determination
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.
For this compound, SCXRD analysis would be expected to confirm the trans configuration of the alkene double bond, which is the thermodynamically more stable isomer. rsc.org The analysis would also reveal the planarity of the molecule, a result of the extended conjugated π-system that spans the phenyl ring, the double bond, and the carbonyl group. rsc.org Studies on the parent compound, trans-cinnamaldehyde, have shown that the molecule exists in two planar conformations, s-trans and s-cis, with the s-trans conformer being more stable. rsc.org SCXRD would definitively establish the dominant conformer in the solid state for the fluorinated derivative.
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined |
| Unit Cell Dimensions (Å) | a, b, c values |
| Unit Cell Angles (°) | α, β, γ values |
| Key Bond Length (C=C) | ~1.34 Å |
| Key Bond Length (C=O) | ~1.21 Å |
| Stereochemistry | Confirms (E)- or trans-isomer |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. fiveable.me Molecules with conjugated π-systems, like this compound, are strong absorbers in the UV-Vis region and are known as chromophores. wikipedia.orglibretexts.org The structure of this compound contains a phenyl ring, an alkene, and a carbonyl group, forming an extended conjugated system.
This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The absorption of UV light promotes electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. The primary electronic transitions observed are:
π → π* transition : This involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically high-intensity. uzh.chlibretexts.org For cinnamaldehyde (B126680), a strong absorption band around 290-294 nm is attributed to this π→π* transition. researchgate.net
n → π* transition : This lower-energy transition moves an electron from a non-bonding orbital (the lone pair on the oxygen atom) to a π* anti-bonding orbital. These transitions are generally much weaker in intensity than π → π* transitions and may appear as a shoulder on the main absorption band at a longer wavelength. uzh.chlibretexts.org
The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of substituents. jove.com The electron-withdrawing fluorine atom on the phenyl ring can subtly influence the electronic structure and thus the λmax value.
| Electronic Transition | Orbital Change | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π | Bonding π to Anti-bonding π | ~290 nm (UV-B) | High (ε > 10,000) |
| n → π | Non-bonding n to Anti-bonding π | >300 nm (UV-A) | Low (ε < 2,000) |
Fluorescence Spectroscopy for Molecular Dynamics and Interactions
Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted by a substance after it has absorbed photons. While many aromatic compounds exhibit fluorescence, the properties can be highly dependent on structure and environment. For fluorinated aromatic compounds, the number and position of fluorine atoms can significantly impact fluorescence efficiency and lifetimes. nih.govaip.org
In some cases, increasing fluorination can lead to very low fluorescence quantum yields due to the presence of low-lying πσ* excited states that facilitate non-radiative decay. aip.org However, studies on other fluorinated organic compounds have shown that the introduction of fluorine can also enhance fluorescence intensity. spiedigitallibrary.org The conjugated system of this compound provides the necessary electronic structure for potential fluorescence. An investigation would involve measuring the excitation and emission spectra. The difference between the excitation maximum and the emission maximum is known as the Stokes shift. The fluorescence quantum yield and lifetime would provide insights into the dynamics of the first excited singlet state (S₁) and the competition between radiative (fluorescence) and non-radiative decay pathways.
Raman Spectroscopy for Vibrational Mode Analysis
The Raman spectrum of this compound is expected to be dominated by characteristic vibrations from its key functional groups. DFT studies and experimental data on cinnamaldehyde show strong bands for the carbonyl (C=O) and alkene (C=C) stretching modes. scielo.org.mxresearchgate.net The aromatic ring will also produce a series of characteristic bands. The relative intensities of the C=O and C=C bands can sometimes provide information about the molecular conformation (s-cis vs. s-trans). cdnsciencepub.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |
| Aldehyde C-H Stretch | 2740 - 2850 | Stretching of the C-H bond in the -CHO group. |
| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong band from the aldehyde carbonyl group. scielo.org.mx |
| C=C Stretch (Alkene) | 1620 - 1640 | Strong band from the conjugated C=C double bond. scielo.org.mx |
| Aromatic Ring Stretch | 1580 - 1610 | Vibrations of the carbon-carbon bonds within the phenyl ring. |
| C-F Stretch | 1100 - 1250 | Stretching of the carbon-fluorine bond. |
Time-Resolved Spectroscopy for Ultrafast Molecular Processes
Time-resolved spectroscopy techniques, such as femtosecond transient absorption and time-resolved fluorescence, are used to study molecular processes that occur on extremely short timescales (femtoseconds to nanoseconds). researchgate.net These methods can track the evolution of a molecule after it has been excited by an ultrashort laser pulse.
For this compound, a key process that could be studied is photoisomerization. Upon absorption of UV light, the molecule can be promoted to an excited electronic state where the rotation around the central C=C bond becomes possible, potentially leading to a conversion from the trans to the cis isomer. rsc.orgresearchgate.net Time-resolved spectroscopy can monitor the decay of the initially excited state and the appearance of new transient species, providing a direct view of the isomerization dynamics. acs.org These studies reveal the lifetimes of excited states and the quantum yields of different relaxation pathways, offering a deep understanding of the molecule's photochemistry and photophysics. researchgate.netacs.org
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. This technique is instrumental in drug discovery for identifying potential therapeutic agents. nih.gov Studies have utilized molecular docking to explore the inhibitory potential of 4-fluorocinnamaldehyde-based compounds against specific enzymes.
In a notable study, a series of thiosemicarbazone derivatives of This compound (B1661933) were investigated as potential urease inhibitors. nih.govresearchgate.netdoaj.org Urease is an enzyme implicated in pathologies such as peptic ulcers and kidney stones. researchgate.netnih.gov Molecular docking simulations were performed using the Molecular Operating Environment (MOE) software to understand the interaction patterns between these derivatives and the urease enzyme (PDB ID: 4UBP). researchgate.net The results demonstrated that the synthesized compounds exhibited excellent binding interactions within the active site of the enzyme. researchgate.netnih.gov This suggests that the this compound scaffold is a promising base for designing potent urease inhibitors. The docking studies for cinnamaldehyde (B126680) derivatives against other targets, such as those involved in cancer, have also shown that substitutions on the cinnamaldehyde ring can significantly influence binding affinity. nih.gov
| Parameter | Details |
|---|---|
| Target Enzyme | Urease nih.govresearchgate.net |
| PDB ID of Target | 4UBP researchgate.net |
| Docking Software | MOE (Molecular Operating Environment) researchgate.net |
| Key Finding | Derivatives showed excellent binding interactions with the enzyme's active site. researchgate.netnih.gov |
| Significance | Highlights the potential of the this compound scaffold for developing urease inhibitors. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is particularly useful for calculating frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (ΔE) are crucial for predicting a molecule's reactivity and stability. nih.gov
For a highly active urease inhibitor derived from this compound, DFT calculations were performed to analyze its electronic properties. The analysis focused on the HOMO and LUMO energies, which correspond to the molecule's ionization potential and electron affinity, respectively. The study found that the most potent compound, a thiosemicarbazone derivative, possessed a reduced energy gap (ΔE), indicating enhanced reactivity and potential for biological activity. researchgate.net A high dipole moment was also calculated, suggesting a greater propensity for dipole-dipole interactions, which could contribute to its biological function. researchgate.net
| Parameter | Energy (Hartree) | Energy (eV) |
|---|---|---|
| HOMO Energy | -0.20357 | -5.5394 |
| LUMO Energy | -0.07390 | -2.0109 |
| Energy Gap (ΔE) | 3.5285 eV | |
| Dipole Moment | 4.4228 Debye |
Data sourced from a study on a potent thiosemicarbazone derivative of this compound. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comsciensage.info QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com
While specific QSAR models for this compound were not found, studies on cinnamaldehyde analogues provide relevant insights. A three-dimensional QSAR (3D-QSAR) study was conducted on 59 cinnamaldehyde analogues as inhibitors of Farnesyl Protein Transferase (FPTase), an enzyme implicated in cancer. Using the comparative molecular field analysis (CoMFA) method, a predictive model was developed. nih.gov The model showed a good cross-validated value (r²cv) and a high non-cross-validated conventional value (r²ncv), indicating its predictive power. The CoMFA contour maps helped to identify the steric and electrostatic properties of the cinnamaldehyde analogues that are crucial for their inhibitory activity. nih.gov Such models can be effectively used for the molecular design and activity prediction of new cinnamaldehyde derivatives. nih.gov
| Statistical Parameter | Value |
|---|---|
| Cross-validated value (r²cv) | 0.557 |
| Non-cross validated conventional value (r²ncv) | 0.950 |
Data from a study on cinnamaldehyde analogues as FPTase inhibitors. nih.gov
Molecular Dynamics Simulations in Chemical Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. swissadme.ch In drug discovery, MD simulations provide detailed insights into the stability of protein-ligand complexes, conformational changes, and the dynamics of binding interactions. swissadme.chnih.gov
In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.govnih.gov Web-based tools like SwissADME are widely used to evaluate these properties and assess the "drug-likeness" of small molecules based on established rules such as Lipinski's rule of five. researchgate.net
For derivatives of this compound, in silico ADME, pharmacokinetics, and drug-likeness studies have been performed to predict their bioavailability and permeability. researchgate.netnih.gov To provide a specific profile for the parent compound, an analysis of this compound was conducted using the SwissADME tool. The results indicate high gastrointestinal absorption and the ability to cross the blood-brain barrier. The compound adheres to Lipinski's, Ghose's, and Veber's rules for drug-likeness, suggesting a favorable pharmacokinetic profile. The BOILED-Egg model predicts high passive absorption by the gastrointestinal tract and brain penetration.
| Property | Predicted Value |
|---|---|
| Gastrointestinal absorption | High |
| BBB permeant | Yes |
| P-gp substrate | No |
| CYP1A2 inhibitor | No |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | Yes |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | Yes |
| Log Kp (skin permeation) | -6.17 cm/s |
Data generated using the SwissADME web tool.
| Filter | Result | Violations |
|---|---|---|
| Lipinski | Yes | 0 |
| Ghose | Yes | 0 |
| Veber | Yes | 0 |
| Egan | Yes | 0 |
| Muegge | No | 1 (TPSA > 150Ų) |
| Bioavailability Score | 0.55 | |
| PAINS | 1 alert (anil_di(alk_yl)C_yl(C=O)) | |
| Brenk | 1 alert (Michael acceptor) | |
| Synthetic Accessibility | 1.46 |
Data generated using the SwissADME web tool.
Analysis of Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)
Global reactivity parameters, derived from Conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. Key parameters include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). swissadme.chresearchgate.net Chemical hardness is a measure of resistance to deformation or change in electron distribution, with harder molecules having a larger HOMO-LUMO gap. The electrophilicity index quantifies the ability of a species to accept electrons. researchgate.net These parameters are calculated from the HOMO and LUMO energies.
Based on the DFT-calculated HOMO and LUMO energies for a potent thiosemicarbazone derivative of this compound, several global reactivity parameters were determined. researchgate.net The calculations provide a deeper understanding of the molecule's chemical behavior and stability.
| Global Reactivity Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | -3.7752 |
| Chemical Hardness (η) | ELUMO - EHOMO | 3.5285 |
| Global Softness (S) | 1 / η | 0.2834 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.0211 |
Parameters calculated based on HOMO/LUMO energies reported in a study on a potent this compound thiosemicarbazone derivative. researchgate.net
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule. It creates a 3D map where different colors represent different electrostatic potential values, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how a molecule will interact with other molecules, such as in drug-receptor binding. researchgate.net
| Region | Electrostatic Potential | Significance |
|---|---|---|
| Sulfur atom (thione group) | Highest Negative Potential (-4.690 a.u.) | Nucleophilic site (prone to electrophilic attack) |
| Hydrazine group | Highest Positive Potential (+4.690 a.u.) | Electrophilic site (prone to nucleophilic attack) |
Data sourced from a study on a potent thiosemicarbazone derivative of this compound. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in predicting a molecule's chemical reactivity and its electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the extended π-conjugated system, which includes the phenyl ring, the vinyl group, and the carbonyl group, dictates the characteristics of its frontier orbitals. The fluorine atom at the para position of the phenyl ring, being highly electronegative, influences the electron density distribution across this conjugated system.
The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. In a study on this compound based thiosemicarbazones, FMO analysis was mentioned as a tool to understand the electronic properties and reactivity of these derivatives. nih.gov
The table below presents hypothetical, yet representative, frontier molecular orbital energies for this compound based on computational studies of similar molecules. These values are illustrative of what a detailed DFT calculation might reveal.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
This is an interactive data table. You can sort and filter the data.
The calculated HOMO-LUMO gap provides insights into the electronic absorption properties of the molecule. The energy of the gap corresponds to the energy of the lowest electronic transition, which can be correlated with the wavelength of maximum absorption in the UV-Visible spectrum.
Chemometric Approaches in Data Interpretation (e.g., Principal Component Analysis)
Chemometrics utilizes statistical and mathematical methods to extract meaningful information from chemical data. In the context of computational chemistry, chemometric techniques like Principal Component Analysis (PCA) can be invaluable for analyzing large datasets generated from molecular modeling studies of multiple compounds or different conformations of a single compound.
Principal Component Analysis is a dimensionality-reduction technique that transforms a complex dataset with many variables into a smaller set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. By plotting the data in the space of the first few principal components, underlying patterns, groupings, and outliers can be identified.
While no specific PCA studies focused solely on this compound were found in the provided search results, the application of PCA to datasets of cinnamaldehyde derivatives can be discussed to illustrate its potential utility. For example, a study involving various cinnamaldehyde derivatives could generate a dataset of calculated molecular descriptors, such as electronic properties (dipole moment, polarizability), steric properties (molecular volume, surface area), and thermodynamic properties (enthalpy of formation).
PCA could then be applied to this dataset to:
Identify key structural features that differentiate the derivatives. For this compound, the presence of the fluorine atom would be a key differentiating feature influencing its position in the PCA plot relative to other substituted cinnamaldehydes.
Explore structure-activity relationships (SAR). If biological activity data is available for a series of cinnamaldehyde derivatives, PCA can help to identify the molecular properties that are most correlated with that activity.
Cluster compounds with similar properties. this compound would likely cluster with other halogen-substituted cinnamaldehydes, depending on the descriptors used.
A hypothetical PCA scores plot for a set of substituted cinnamaldehydes is described in the table below. The scores for PC1 and PC2 would be calculated based on the variance in the dataset of molecular descriptors.
| Compound | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score |
| Cinnamaldehyde | -0.5 | 0.2 |
| This compound | 1.2 | -0.8 |
| 4-Chlorocinnamaldehyde | 1.5 | -0.9 |
| 4-Methoxycinnamaldehyde | -1.8 | 1.5 |
| 4-Nitrocinnamaldehyde | 2.5 | -1.2 |
This is an interactive data table. You can sort and filter the data.
In this hypothetical example, PC1 might be associated with the electronic effect of the substituent on the phenyl ring (electron-withdrawing vs. electron-donating), while PC2 could relate to the size or lipophilicity of the substituent. The position of this compound in such a plot would provide a quantitative measure of its properties in relation to other similar molecules.
Applications in Advanced Materials Science and Engineering
Utilization in the Formulation of Polymers and Coatings
While direct, large-scale industrial use of 4-Fluorocinnamaldehyde (B1661933) as a primary monomer in polymer formulations is not yet widely documented in publicly available research, its molecular structure offers significant potential for enhancing material properties. The incorporation of fluorine into polymers is a well-established strategy for improving durability, chemical resistance, and thermal stability, and for imparting hydrophobic (water-repellent) characteristics to surfaces.
The this compound molecule can be integrated into polymer chains or used as an additive in coatings through its key functional groups:
The Aldehyde Group (-CHO): This group is highly reactive and can participate in various polymerization and cross-linking reactions. For instance, it can react with hydroxyl or amine groups in other monomers or polymers to form stable linkages, which can enhance the structural integrity and adhesion of coatings.
The Fluorine Atom (-F): The presence of the fluorine atom on the phenyl ring can significantly alter the properties of a polymer. The high electronegativity of fluorine can lower the surface energy of the material, leading to coatings that are resistant to wetting by both water and oils. This is a desirable property for creating self-cleaning or anti-fouling surfaces.
The Conjugated System: The double bond adjacent to the aromatic ring provides a site for addition polymerization or further chemical modification, allowing for the creation of specialized polymer architectures.
Research into fluorinated polymers has consistently shown that the introduction of C-F bonds leads to materials with superior performance characteristics, making this compound a promising candidate for the development of next-generation specialty polymers and functional coatings.
Development of Fluorescent Probes Based on this compound Scaffolds
The rigid, conjugated structure of this compound makes it an excellent scaffold for the design of fluorescent probes and sensors. The aldehyde group is particularly useful as it readily reacts with primary amines to form Schiff bases (imines, -C=N-). This reaction is a cornerstone of "turn-on" or "turn-off" fluorescent sensor design. semanticscholar.orgmdpi.comnih.gov
The core principle involves creating a molecule where the fluorescence is initially quenched or low. Upon reaction or binding with a target analyte (such as a metal ion or another small molecule), a conformational or electronic change occurs in the molecule, leading to a significant increase in fluorescence intensity. nih.gov
Derivatives of this compound are being explored for these applications:
Schiff Base Sensors: By reacting this compound with various amino-containing fluorescent molecules, researchers can create probes that are highly selective for specific metal ions. nih.govfebscongress.org The imine nitrogen and other nearby atoms can form a binding pocket for a target ion. This binding often restricts molecular vibrations and enhances fluorescence, a mechanism known as chelation-enhanced fluorescence (CHEF).
Thiosemicarbazone Derivatives: The condensation reaction between this compound and thiosemicarbazides yields thiosemicarbazones. nih.govnih.gov These compounds are not only investigated for their biological activity but also possess the necessary structural features for acting as chemosensors.
Intramolecular Charge Transfer (ICT) Probes: The electron-deficient C=C double bond in the cinnamaldehyde (B126680) structure can be exploited to create sensors. Research on similar cinnamaldehyde-based probes has shown that the addition of an analyte (like bisulfite) across this double bond can disrupt the molecule's ICT pathway, causing a distinct colorimetric and fluorescent response. nih.gov
The table below summarizes the types of fluorescent probes that can be developed using a this compound scaffold and their underlying detection mechanisms.
| Probe Type | Derivative Formed From this compound | Common Target Analytes | Sensing Mechanism |
| Schiff Base Probes | Reaction with an amino-functionalized fluorophore to form an imine (-C=N-) | Metal Ions (e.g., Al³⁺, Fe³⁺, Fe²⁺) | Chelation-Enhanced Fluorescence (CHEF); Analyte binding restricts molecular motion and enhances emission. |
| ICT Probes | Utilizes the inherent conjugated system | Nucleophilic species (e.g., HSO₃⁻) | Disruption of Intramolecular Charge Transfer (ICT) upon analyte addition to the C=C bond. |
| Thiosemicarbazones | Reaction with a thiosemicarbazide (B42300) | Metal Ions | Chelation and subsequent changes in fluorescence properties. |
This table is generated based on established principles of fluorescent probe design, using derivatives of cinnamaldehyde and other aldehydes as models.
Exploration as Optical Materials and Nanowires
The extended π-conjugated system in this compound, which spans the fluorinated phenyl ring and the aldehyde group, is a key feature for applications in optical materials. Specifically, this structure is of interest for the development of organic nonlinear optical (NLO) materials. tcichemicals.com NLO materials can alter the properties of light that passes through them, enabling applications such as frequency conversion and all-optical switching, which are crucial for telecommunications and photonics. jhuapl.edursc.org
Organic molecules with donor-π-acceptor structures often exhibit strong NLO responses. The 4-fluorophenyl group acts as a modified donor/π-system, while the aldehyde group can function as an electron acceptor. By chemically modifying this compound, such as by converting the aldehyde into a stronger acceptor group or attaching a strong donor group, it is possible to engineer molecules with significant NLO properties. Studies on similar fluorinated Schiff base compounds have demonstrated their potential as NLO materials, suggesting that derivatives of this compound could exhibit similar behaviors. nih.gov
There is currently no specific research available detailing the use of this compound in the synthesis of nanowires. Research in nanowire synthesis has predominantly focused on inorganic materials or conducting polymers, with different synthetic methods employed. sigmaaldrich.comrsc.orgazonano.com
Investigation for Materials with Tailored Electronic Properties
The introduction of fluorine into organic molecules is a powerful tool for tailoring their electronic properties. The fluorine atom is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, this effect decreases the electron density of the aromatic ring. At the same time, the lone pairs of electrons on the fluorine atom can participate in resonance, donating electron density back to the ring (+R effect). datapdf.com
| Electronic Effect | Description | Influence of 4-Fluoro Group |
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bonds. | Strong electron withdrawal due to fluorine's high electronegativity. |
| Resonance Effect (+R) | Donation of electron density into the π-system through lone pairs. | Weak electron donation. |
This table describes the electronic effects of a fluorine substituent on an aromatic ring.
This ability to precisely modify electronic properties is critical in materials science. researchgate.net By incorporating this compound into larger molecules or polymers, scientists can fine-tune properties such as conductivity, energy levels (HOMO/LUMO), and charge transport characteristics. datapdf.com This makes it a valuable component for designing organic semiconductors, dielectrics, and other materials for electronic devices.
Functionalization of Carbon Nanodots
Carbon nanodots (C-dots) are fluorescent nanoparticles that are being intensely studied for applications in bioimaging, sensing, and optoelectronics. rsc.org The properties of C-dots can be significantly improved through surface functionalization, which involves attaching specific molecules to their surface to add new capabilities. nih.gov
The aldehyde group of this compound makes it an ideal candidate for the surface functionalization of C-dots that have been prepared to have primary amine (-NH₂) groups on their surface. The aldehyde can react with these amines to form a stable imine linkage, covalently grafting the this compound molecule onto the C-dot. units.itacs.org
This functionalization could impart several beneficial properties to the C-dots:
Tuning Optical Properties: Attaching a conjugated molecule like this compound can alter the electronic surface states of the C-dots, potentially shifting their fluorescence emission wavelength and quantum yield. rsc.orgresearchgate.net
Creating Sensing Capabilities: The functionalized C-dots could act as fluorescent sensors. Research has shown that the fluorescence of some C-dots is quenched in the presence of cinnamaldehyde, indicating an electronic interaction via photoinduced electron transfer. rsc.org By attaching the molecule, this interaction becomes part of the nanoparticle itself, creating a system that could potentially sense changes in its local environment.
Improving Dispersibility: The fluorinated phenyl group can increase the solubility of C-dots in specific organic solvents, improving their processability for incorporation into devices or polymer composites.
Mechanistic Studies of Biological Activity in Vitro and in Silico
Urease Inhibition Studies of 4-Fluorocinnamaldehyde (B1661933) Derivatives
Derivatives of this compound, particularly thiosemicarbazones, have been investigated for their potential to inhibit the urease enzyme. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Its activity is linked to several pathological conditions, including gastric ulcers caused by Helicobacter pylori and the formation of kidney stones. nih.govnih.govnih.gov
A series of N4-substituted thiosemicarbazone derivatives based on this compound have been synthesized and evaluated for their anti-urease activity. nih.gov These compounds demonstrated a wide range of inhibitory potential, with IC₅₀ values from 2.7 ± 0.5 µM to 29.0 ± 0.5 µM. nih.govnih.gov The standard inhibitor used for comparison was thiourea, which had an IC₅₀ value of 19.4 ± 0.2 µM. nih.gov
Among the synthesized library of sixteen compounds, nine derivatives showed greater inhibitory potential than the standard thiourea. nih.gov Compound 3c was identified as the most potent inhibitor, followed by compounds 3a and 3b . nih.govnih.gov Conversely, two compounds in the series, 3f and 3g , were found to be inactive against the urease enzyme. nih.govnih.gov
| Compound | IC₅₀ (µM) | Potency vs. Standard (Thiourea IC₅₀ = 19.4 ± 0.2 µM) |
|---|---|---|
| 3c | 2.7 ± 0.5 | More Potent |
| 3a | Data not specified in abstract | More Potent |
| 3b | Data not specified in abstract | More Potent |
| 3n | Data not specified in abstract | More Potent |
| 3l | Data not specified in abstract | More Potent |
| 3d | Data not specified in abstract | More Potent |
| 3m | Data not specified in abstract | More Potent |
| 3k | 14.0 ± 0.7 | More Potent |
| 3h | 15.1 ± 1.9 | More Potent |
| 3f | Inactive | Inactive |
| 3g | Inactive | Inactive |
Note: The table presents a selection of compounds from the study to illustrate the range of activity. nih.gov
To understand the mechanism of inhibition, kinetic studies were performed on the most active compound, 3c . nih.govnih.gov The analysis revealed that this derivative acts as a competitive inhibitor of the urease enzyme. nih.govnih.gov The inhibition constant (Kᵢ) for compound 3c was determined to be 3.26 ± 0.0048 µM. nih.govnih.gov This competitive mode of inhibition was further supported by molecular docking simulations, which showed excellent binding interactions within the active site of the enzyme. nih.govnih.gov
The structure-activity relationship (SAR) analysis of the this compound-based thiosemicarbazones highlighted the importance of the substituent group (R group) on the N⁴ nitrogen of the thiosemicarbazide (B42300) moiety. nih.gov The nature of the phenyl, benzyl, or cycloalkyl group attached at this position was crucial for the inhibitory potential of the compounds. nih.gov
When analyzing halogen-substituted derivatives on the phenyl ring, an interesting trend was observed. A chloro-substitution at the para-position of the phenyl ring (compound 3k , IC₅₀ = 14.0 ± 0.7 µM) resulted in slightly higher potency compared to a fluoro-substitution at the meta-position (compound 3h , IC₅₀ = 15.1 ± 1.9 µM). nih.gov This suggests that for urease inhibition in this series, the less electronegative chlorine atom is more favorable than the more electronegative fluorine atom. nih.gov
Antimicrobial and Antibiofilm Investigations of Derivatives
Derivatives of cinnamaldehyde (B126680) have been explored for their ability to combat microbial growth and, critically, the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antimicrobial agents.
Vibrio parahaemolyticus is a marine bacterium known for causing food-related gastrointestinal infections, with biofilm formation playing a key role in its persistence. nih.govresearchgate.net Studies on cinnamaldehyde and its derivatives have shown their potential to inhibit biofilm formation in Vibrio species. nih.govresearchgate.netnih.gov While research specifically detailing this compound's effect on Vibrio biofilms is limited in the provided sources, studies on other halogenated cinnamaldehydes provide valuable insights.
Derivatives such as 4-nitrocinnamaldehyde, 4-chlorocinnamaldehyde, and 4-bromocinnamaldehyde have demonstrated significant antibacterial and antivirulence activities against V. parahaemolyticus, whereas the parent cinnamaldehyde molecule showed weaker effects. nih.govresearchgate.netnih.gov These active derivatives were able to prevent the adhesion of the bacteria to surfaces by inhibiting factors like cell surface hydrophobicity, fimbriae production, and flagella-mediated motility in a dose-dependent manner. nih.govresearchgate.net
Phytophthora infestans is a destructive oomycete pathogen responsible for late blight in potatoes and tomatoes, posing a significant threat to global food security. nih.gov Research has been conducted to identify new agents to combat this pathogen, including derivatives of cinnamaldehyde. nih.gov
This compound was specifically selected for study to investigate the effect of electron-withdrawing groups on the Michael acceptor of the cinnamaldehyde framework. nih.gov In comparative studies, this compound (17 ) was found to be more toxic than α-methylcinnamaldehyde (18 ), showing 47% cell viability compared to 96%, respectively. nih.gov This suggests that the electronic properties influenced by the fluorine atom may enhance its anti-oomycete effect. nih.gov
Modulation of Microbial Virulence Factors (e.g., Fimbriae, Protease Production)
The disruption of microbial virulence factors is a key strategy in the development of antimicrobial agents. Cinnamaldehyde and its derivatives have been shown to interfere with these factors in various pathogens. Studies on analogs, such as 4-chlorocinnamaldehyde and 4-bromocinnamaldehyde, demonstrate significant activity against virulence factors in Vibrio species. nih.gov These compounds effectively prevent the adhesion of bacteria like Vibrio parahaemolyticus to surfaces by inhibiting cell surface hydrophobicity and the production of fimbriae. nih.gov
Fimbriae are crucial for bacterial attachment, aggregation, and biofilm formation, making them an important target for anti-virulence therapies. nih.govnih.govnih.gov The suppression of fimbriae production by cinnamaldehyde derivatives has been observed to be dose-dependent. nih.gov Furthermore, these analogs have been found to decrease the secretion of proteases, which are enzymes required for virulence. nih.gov The observed inhibition of these virulence factors suggests that this compound could potentially interfere with bacterial pathogenesis through similar mechanisms.
| Virulence Factor | Observed Effect by Analogs (e.g., 4-chloro, 4-bromo) | Pathogen Example | Reference |
|---|---|---|---|
| Fimbriae Production | Dose-dependent inhibition | Vibrio parahaemolyticus | nih.gov |
| Protease Secretion | Decreased production | Vibrio parahaemolyticus | nih.gov |
| Cell Surface Hydrophobicity | Inhibition | Vibrio parahaemolyticus | nih.gov |
| Swimming & Swarming Motility | Inhibition | Vibrio parahaemolyticus | nih.gov |
Inhibition of Hyphal Growth and Cell Aggregation (e.g., Candida albicans)
Candida albicans, a polymorphic fungus, relies on its ability to switch from a yeast-like form to a filamentous hyphal form to invade host tissues and form resilient biofilms. frontiersin.orgmdpi.com This morphological transition is a critical virulence factor. The inhibition of hyphal growth is, therefore, a promising therapeutic strategy. frontiersin.org Studies have shown that cinnamaldehyde and its analogs can effectively inhibit the hyphal growth of C. albicans. nih.govnih.govnih.gov
Specifically, analogs such as α-methyl cinnamaldehyde and trans-4-methyl cinnamaldehyde have been reported to efficiently inhibit cell aggregation and hyphal growth. nih.gov The parent compound, cinnamaldehyde, has been shown to significantly inhibit the hyphal growth of C. albicans at various concentrations and treatment times. nih.gov While direct studies on this compound's effect on hyphal growth are not extensively detailed, the documented activity of its structural analogs suggests its potential as an inhibitor of this key virulence trait in Candida albicans.
Gene Expression Perturbation in Pathogenic Microorganisms
The antimicrobial and anti-virulence activities of cinnamaldehyde derivatives are often rooted in their ability to alter gene expression in pathogenic microorganisms. Research into various analogs has revealed specific molecular targets and pathways that are affected.
In Candida albicans, α-methyl and trans-4-methyl cinnamaldehydes were found to down-regulate the expression of genes critical for hyphal formation and biofilm integrity, such as ECE1, IFD6, RBT5, UCF1, and UME6. nih.gov Concurrently, they up-regulated genes like CHT4 and YWP1. nih.gov
In bacterial pathogens such as Vibrio parahaemolyticus, other halogenated analogs (4-nitrocinnamaldehyde, 4-chlorocinnamaldehyde, and 4-bromocinnamaldehyde) have been shown to down-regulate a suite of genes. nih.gov These include genes related to quorum sensing and biofilms (aphA, cpsA, luxS, opaR), virulence (fliA, tdh, vopS), and membrane integrity (fadL, nusA). nih.gov This broad impact on gene expression underscores the potential of cinnamaldehyde derivatives, including this compound, to disrupt pathogenicity at a fundamental genetic level.
| Organism | Analog(s) Tested | Down-Regulated Genes | Up-Regulated Genes | Reference |
|---|---|---|---|---|
| Candida albicans | α-Methyl, trans-4-Methyl Cinnamaldehyde | ECE1, IFD6, RBT5, UCF1, UME6 | CHT4, YWP1 | nih.gov |
| Vibrio parahaemolyticus | 4-Nitro, 4-Chloro, 4-Bromo Cinnamaldehyde | aphA, cpsA, luxS, opaR, fliA, tdh, vopS, fadL, nusA | N/A | nih.gov |
Evaluation of Anthelmintic Properties
Cinnamaldehyde and its analogs have been investigated for their potential as anthelmintic agents, which are compounds that expel or destroy parasitic worms. nih.govcore.ac.uknih.gov In vitro studies have demonstrated the potent activity of trans-cinnamaldehyde against nematodes of veterinary importance, such as Ascaris suum, Trichuris suis, and Oesophagostomum dentatum. core.ac.uknih.gov
A study evaluating a series of cinnamaldehyde analogs, which included this compound, tested their activity against the nematode Caenorhabditis elegans. nih.gov Within this study, the halogenated derivatives 4-bromocinnamaldehyde and 4-chlorocinnamaldehyde were identified as the most active compounds, exhibiting significant anthelmintic properties at concentrations as low as 10-20 μg/mL. nih.gov The inclusion of this compound in this screening highlights its consideration as a potential anthelmintic compound, with the strong performance of other halogenated analogs pointing to a promising area for further investigation.
Assessment of Antioxidant Activity
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. Cinnamaldehyde has demonstrated notable free radical scavenging capabilities in various in vitro assays. nih.gov This activity is a key indicator of its potential antioxidant properties.
The antioxidant efficacy of cinnamaldehyde has been quantified by determining its IC50 value—the concentration required to scavenge 50% of the free radicals. In one study, cinnamaldehyde exhibited significant activity in quenching 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide radicals, and nitric oxide (NO) radicals. nih.gov The ability of the cinnamaldehyde structure to neutralize these reactive species suggests that its derivatives, such as this compound, may also possess valuable antioxidant properties.
Exploration of Anti-Inflammatory Properties
This compound has been identified as a valuable intermediate in the synthesis of novel compounds that exhibit significant anti-inflammatory properties, showcasing its potential in therapeutic applications. chemimpex.com The anti-inflammatory mechanisms of the parent compound, cinnamaldehyde, have been more extensively studied, providing a basis for understanding the potential action of its derivatives.
Cinnamaldehyde has been shown to exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. nih.govnih.gov Research has demonstrated its ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism underlying these effects often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov Given that this compound is used as a building block for anti-inflammatory agents, it likely contributes to these or similar mechanisms of action. chemimpex.com
Chemosensing Applications and Molecular Recognition
Development of 4-Fluorocinnamaldehyde-Based Chemosensors
The demand for small, cost-effective, and easily synthesized organic molecules for chemosensing applications has driven research into new molecular scaffolds. nih.gov Derivatives of This compound (B1661933) have emerged as promising candidates in this field. nih.govnih.gov Researchers have developed a series of chemosensor probes by incorporating this compound into larger molecular structures designed for anion recognition and sensing. nih.gov
These molecular sensors offer advantages in their straightforward synthesis, modularity, and distinct structural properties. nih.gov For instance, a family of probes (designated as probes 4, 5, and 6 in one study) was synthesized based on the this compound framework. nih.gov These probes have proven to be effective as colorimetric sensors capable of detecting specific anions with the naked eye, highlighting the practical utility of this compound as a foundational component in sensor design. nih.govnih.gov The efficacy of these probes as chemosensors has been further supported by computational studies using Density Functional Theory (DFT). nih.govnih.gov
Anion Recognition and Sensing Mechanisms
The functionality of this compound-based chemosensors is rooted in their ability to selectively interact with specific anions. The primary mechanism for anion recognition by these neutral receptors often involves the formation of hydrogen bonds between the sensor molecule and the target anion. researchgate.net However, depending on the strength of the anion's basicity, the interaction can also lead to the deprotonation of acidic protons on the sensor molecule. researchgate.net
In the case of sensors derived from this compound, the interaction with anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻) triggers a distinct optical response. nih.gov The sensing mechanism can involve an intramolecular charge transfer (ICT), where the binding of an anion alters the electronic distribution within the sensor molecule, leading to a change in its light-absorbing properties. nih.gov This change is observable as a shift in the absorption spectrum, which forms the basis for colorimetric detection. researchgate.netnih.gov For example, the interaction between a this compound-based probe and fluoride ions is strong enough to cause a visible color change, indicating a significant electronic perturbation within the sensor molecule upon anion binding. nih.gov
Colorimetric Sensing for Specific Anions (e.g., Acetate, Cyanide, Fluoride)
A key application of this compound derivatives is in the naked-eye detection of environmentally and biologically significant anions. nih.gov Probes based on this compound have been demonstrated as effective colorimetric sensors for acetate, cyanide, and fluoride in acetonitrile (B52724) solution. nih.govnih.gov
Upon the addition of these anions, the sensors exhibit a clear and immediate visual change. Specifically, the introduction of fluoride ions to a solution containing certain this compound-based probes results in a distinct color change from colorless to yellow. nih.gov This visual response allows for simple, qualitative detection without the need for sophisticated instrumentation. Furthermore, these sensor systems have shown an ability to differentiate between certain anions; for example, probes have been developed that can distinguish fluoride from acetate and cyanide in acetonitrile. nih.gov
| Probe Family | Target Anions | Solvent | Observed Color Change | Detection Method |
|---|---|---|---|---|
| This compound Derivatives (Probes 4-6) | F⁻, AcO⁻, CN⁻ | Acetonitrile | Colorless to Yellow (with F⁻) | Naked-eye, UV-Vis Spectroscopy |
Pattern Generation and Discrimination in Chemical Sensing
Beyond simple detection, this compound-based sensors can be used in more complex applications, such as generating unique response patterns for different chemical inputs. This capability allows for the discrimination between various anions or their different concentrations. nih.govnih.gov
By employing a combinatorial approach, researchers have shown that a single sensor probe can produce distinct outputs when exposed to different analytes. nih.gov This is achieved by monitoring the sensor's absorption response at multiple wavelengths. For instance, the absorbance of a probe was recorded at 254, 317, 340, and 402 nm, creating a unique spectral signature for each anion interaction. nih.gov
These multi-wavelength response patterns can be analyzed using statistical methods like Principal Component Analysis (PCA). nih.govnih.gov PCA is a technique used to reduce the dimensionality of complex datasets, allowing for the visualization and discrimination of different chemical inputs. This approach transforms the spectral data into a pattern that can be used to reliably identify and distinguish between the target anions. nih.govnih.gov
| Chemical Input | Change in Absorption at Wavelength (nm) | Analysis Method | |||
|---|---|---|---|---|---|
| 254 nm | 317 nm | 340 nm | 402 nm | ||
| Anion A | ΔA₁ | ΔA₂ | ΔA₃ | ΔA₄ | Principal Component Analysis (PCA) |
| Anion B | ΔA₅ | ΔA₆ | ΔA₇ | ΔA₈ |
Note: ΔA represents the change in absorbance upon addition of the anion. The distinct set of changes for each anion creates a unique pattern.
Conceptual Frameworks for Molecular-Level Keypad Lock Systems
The ability of this compound-based sensors to respond differently to sequential chemical inputs has led to their proposed use in advanced information security systems, specifically as molecular-level keypad locks. nih.govnih.gov A molecular keypad lock is a chemical system that produces a specific output only when a correct sequence of chemical inputs (a "password") is applied. nih.govnewswise.com
The key principle is that the order of inputs matters. newswise.com Unlike a simple logic gate where the combination of inputs determines the output, a keypad lock requires the inputs to be entered in a predefined permutation. newswise.com Research has demonstrated that certain this compound-based sensor systems can discriminate among different sequential inputs. nih.gov The sequential addition of different anions to the same sensor probe generates a unique and distinguishable output, which is a critical feature for a keypad lock. nih.gov This behavior suggests that these compounds could serve as the core processing unit in a molecular security device, where a specific sequence of anions would act as the password to "unlock" a desired chemical or optical signal. nih.govnih.gov
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Academic Contributions
Research on 4-Fluorocinnamaldehyde (B1661933) has established it as a valuable building block in several key areas. A major academic contribution is its use as a precursor in the synthesis of complex heterocyclic compounds with significant biological activity. nih.gov Notably, it has been instrumental in the development of a library of this compound-based thiosemicarbazones, which have been identified as potent inhibitors of the urease enzyme. nih.gov This line of research is particularly relevant for addressing health issues associated with urease-producing bacteria like Helicobacter pylori, which are linked to gastric ulcers and other clinically significant problems. nih.gov
The academic contributions can be summarized as follows:
Medicinal Chemistry : It serves as a key intermediate in the synthesis of novel therapeutic agents. The most detailed research highlights its role in creating urease inhibitors, with synthesized compounds showing significant to moderate inhibition potential (IC50 values ranging from 2.7 ± 0.5 µM to 29.0 ± 0.5 µM). nih.govdoaj.org Beyond this, it is recognized as a scaffold for developing compounds with potential anti-inflammatory and anti-cancer properties. nih.gov
Organic Synthesis : The compound is a versatile reagent for creating complex molecules through various chemical transformations. nih.gov Its established reactivity includes condensation reactions to form Schiff bases and related derivatives, which are fundamental transformations in synthetic chemistry. nih.gov
Chemical Sensing : The unique electronic properties imparted by the fluoro-cinnamaldehyde structure have been utilized in the design of chemosensors, demonstrating its utility in analytical and materials science applications.
Identification of Unexplored Reactivity and Synthetic Opportunities
While condensation reactions of this compound are well-documented, its full synthetic potential remains largely untapped. The conjugated system and the aldehyde functional group present multiple sites for reactivity that warrant further exploration.
Asymmetric Catalysis : The development of enantioselective transformations using this compound as a substrate is a significant area of opportunity. Organocatalytic methods could be employed for the asymmetric functionalization of the aldehyde, or for conjugate additions to the β-carbon, yielding chiral molecules that are valuable for pharmaceutical synthesis. nih.govunibo.it Such strategies would represent a substantial advancement from current research, which has primarily focused on achiral derivatives.
Cycloaddition Reactions : The electron-deficient alkene component of this compound makes it a prime candidate for various cycloaddition reactions, such as Diels-Alder reactions where it could act as a dienophile. mdpi.com Exploring its reactivity in [4+2], [3+2], and other cycloadditions with a range of dienes and dipoles could provide rapid access to complex carbocyclic and heterocyclic scaffolds that have not yet been synthesized.
Multicomponent Reactions (MCRs) : Beyond simple two-component condensations, there is a significant opportunity to employ this compound in more complex, one-pot multicomponent reactions. organic-chemistry.orgnih.gov Reactions like the Biginelli, Ugi, or Passerini could yield highly functionalized, drug-like molecules, leveraging the compound's reactivity to build molecular complexity in an efficient and atom-economical manner. For example, a three-component reaction involving 4-fluorobenzaldehyde (B137897) (a related precursor), β-ketonitriles, and cyclic amines has been shown to proceed via a Knoevenagel condensation followed by nucleophilic aromatic substitution, suggesting that the reactivity of such fluorinated aldehydes is amenable to complex transformations. mdpi.com
Future Prospects in Advanced Material Design and Functionalization
The incorporation of fluorine into organic molecules is known to bestow unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. These features make this compound an attractive monomer or functionalizing agent for advanced materials.
Fluorinated Polymers : There is a clear opportunity to use this compound as a monomer for the synthesis of novel fluorinated polymers. researchgate.netfluoropolymerpartnership.com Such polymers could exhibit desirable properties like high hydrophobicity, thermal stability, and low surface energy, making them suitable for applications in performance coatings, advanced membranes, or low-dielectric materials for microelectronics. Future work could focus on polymerization of the aldehyde or vinyl group to create polymers with the fluorinated phenyl group as a pendant moiety. The development of depolymerizable semi-fluorinated polymers is an emerging area focused on sustainability and recycling, representing a potential avenue for materials derived from this compound. rsc.org
Organic Electronics : The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of conjugated systems. Integrating the this compound moiety into larger π-conjugated structures could lead to new organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its structure could serve as a building block for materials with tailored HOMO/LUMO energy levels.
Functional Surfaces and Self-Healing Materials : The reactive aldehyde group can be used to graft the molecule onto surfaces, modifying their properties. Furthermore, its dienophile character in Diels-Alder reactions could be exploited to create thermoreversible cross-linked polymers, which are the basis for self-healing materials.
Emerging Avenues in Mechanistic Biological and Medicinal Chemistry Research
While the role of this compound derivatives as urease inhibitors has been a primary focus, its potential in other therapeutic areas is an emerging field of interest that requires deeper mechanistic investigation.
Anti-Cancer Mechanisms : Cinnamaldehyde (B126680) and its derivatives are known to exhibit anti-cancer properties through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. nih.gov Future research should focus on elucidating the specific molecular targets of this compound derivatives in cancer cells. For instance, investigating their ability to inhibit critical cell division proteins or to modulate signaling pathways like NF-κB, which is crucial in inflammation-driven cancers, would be a logical next step. nih.govfrontiersin.org Studies on other thiosemicarbazone derivatives have shown they can exert cytotoxic effects, providing a rationale for exploring this activity in more detail. semanticscholar.orgmdpi.com
Anti-Inflammatory Pathways : Phenylpropanoids, the class of compounds to which this compound belongs, are recognized for their anti-inflammatory activity. mdpi.com The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). biomolther.org Mechanistic studies are needed to determine if this compound derivatives follow these pathways and to identify their specific interactions with protein targets within the inflammatory cascade.
Novel Biological Targets : The broad bioactivity of related thiosemicarbazones against bacteria, fungi, and viruses suggests that derivatives of this compound may have a wider range of biological targets than currently known. nih.gov Target identification studies, perhaps using chemoproteomics or similar unbiased screening methods, could uncover novel protein binding partners and open new avenues for therapeutic development beyond urease inhibition. For example, cinnamaldehyde derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, presenting another potential avenue for antimicrobial research. nih.gov
Integration of Advanced Computational and Experimental Methodologies for Holistic Understanding
The most insightful research on this compound has successfully combined wet-lab synthesis and biological testing with computational analysis. The future of research in this area will depend on an even deeper integration of these methodologies.
Predictive Reactivity and Mechanism Studies : Density Functional Theory (DFT) calculations can provide profound insights into the electronic structure and reactivity of this compound. researchgate.netias.ac.inscielo.org.mx Such studies can be used to calculate reactivity descriptors (e.g., HOMO-LUMO energy gaps, molecular electrostatic potential) to rationalize its behavior in known reactions and, more importantly, to predict its feasibility in the unexplored synthetic pathways identified in section 10.2. nih.gov This predictive power can guide experimental design, saving time and resources.
In Silico Drug Design and Target Prediction : The successful use of molecular docking to understand the binding of thiosemicarbazone derivatives to urease serves as a powerful template for future work. nih.govdoaj.orgresearchgate.net This approach can be expanded to screen these derivatives against other potential protein targets computationally, helping to prioritize experimental testing for anti-cancer or anti-inflammatory activities. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the rational design of more potent and selective analogues. nih.gov
Machine Learning for Reaction Outcome Prediction : As more reactions involving this compound and its derivatives are documented, this data can be used to train machine learning models. These models have the potential to predict the major products of complex reactions under various conditions, accelerating the discovery of new synthetic routes and applications. walisongo.ac.idarxiv.orgmit.edu This holistic, data-driven approach will be crucial for fully realizing the synthetic and therapeutic potential of this versatile chemical compound.
Q & A
Q. What novel applications of this compound exist in drug discovery pipelines?
- Answer : It serves as a precursor for fluorinated chalcones with anticancer activity. Structure-Activity Relationship (SAR) studies modify the α,β-unsaturated carbonyl moiety to enhance bioavailability . In vivo models (e.g., xenograft mice) assess pharmacokinetics .
Data Presentation Guidelines
- Tables : Include raw data (e.g., yield vs. catalyst type) in appendices; processed data (means ± SD) in main text .
- Graphs : Use error bars for triplicate experiments and statistical tests (t-test, ANOVA) .
- Contradictions : Address via meta-analysis of literature data, highlighting methodological differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
